alpha-D-Glucose monohydrate
Overview
Description
alpha-D-Glucose monohydrate, also known as D-glucose, is a simple sugar that is chemically identical to glucose, the sugar found in our blood. It is a monosaccharide, meaning it consists of a single sugar molecule. This compound is derived from corn starch, rice, or wheat and is known for its dextrorotatory property, meaning it rotates plane-polarized light to the right . It is widely used in food, medical, and industrial applications due to its rapid absorption and energy-providing properties .
Mechanism of Action
Target of Action
Alpha-D-Glucose monohydrate, also known as Dextrose, is a simple sugar that serves as the primary energy source for the body. It targets all tissues in the body, supplying them with the necessary energy for various metabolic processes .
Mode of Action
Dextrose interacts with its targets by entering the cells through glucose transporters. Once inside the cell, it undergoes a series of metabolic reactions called glycolysis, during which it is broken down to produce energy molecules ATP and NADH . This energy is then used for various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by Dextrose is glycolysis, a process that breaks down glucose to produce energy. It also plays a role in the tricarboxylic acid (TCA) cycle, a series of reactions vital for oxygen-dependent energy derivation . Furthermore, Dextrose can act as a precursor to generate other biomolecules such as vitamin C .
Pharmacokinetics
The pharmacokinetics of Dextrose involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion or injection, Dextrose is rapidly absorbed into the bloodstream. It is then distributed throughout the body, where it is metabolized primarily in the liver via glycolysis and the TCA cycle. The end products of these metabolic processes are then excreted from the body .
Result of Action
The primary result of Dextrose’s action is the production of energy in the form of ATP and NADH. This energy is essential for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. Additionally, the metabolism of Dextrose results in the production of heat, which helps maintain the body’s temperature .
Action Environment
The action of Dextrose can be influenced by various environmental factors. For instance, the presence of insulin, a hormone that regulates blood glucose levels, can enhance the uptake of Dextrose by cells. On the other hand, factors such as stress or illness can increase the body’s demand for glucose, thereby affecting its action. Furthermore, the stability of Dextrose can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-D-Glucose monohydrate can be synthesized through the hydrolysis of starch. The process involves breaking down starch into simpler sugars using acids or enzymes. The hydrolysis can be carried out using hydrochloric acid or sulfuric acid under controlled conditions of temperature and pH. Enzymatic hydrolysis, on the other hand, uses enzymes like amylase and glucoamylase to convert starch into dextrose .
Industrial Production Methods
In industrial settings, dextrose is produced primarily from corn starch. The process involves several steps:
Starch Extraction: Corn is milled to extract starch.
Liquefaction: The starch is mixed with water and heated to break it down into shorter chains of glucose molecules.
Saccharification: Enzymes are added to convert the short chains into dextrose.
Purification: The resulting dextrose solution is purified to remove impurities.
Crystallization: The purified dextrose is crystallized and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
alpha-D-Glucose monohydrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid. This reaction is typically carried out using oxidizing agents like bromine water or nitric acid.
Reduction: this compound can be reduced to form sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Fermentation: this compound can be fermented by yeast to produce ethanol and carbon dioxide.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Fermentation: Yeast, anaerobic conditions, and controlled temperature.
Major Products Formed
Gluconic Acid: Formed from the oxidation of dextrose.
Sorbitol: Formed from the reduction of dextrose.
Ethanol and Carbon Dioxide: Formed from the fermentation of dextrose.
Scientific Research Applications
alpha-D-Glucose monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Serves as a primary energy source in cell culture media.
Medicine: Used in intravenous solutions to rapidly raise blood sugar levels in hypoglycemic patients.
Industry: Used in the production of biofuels, food additives, and as a preservative in processed foods.
Comparison with Similar Compounds
Similar Compounds
Fructose: Another simple sugar that is found in fruits and honey. Unlike dextrose, fructose is metabolized primarily in the liver.
Galactose: A monosaccharide that is a component of lactose, the sugar found in milk. It is less sweet compared to dextrose.
Mannose: A sugar that is involved in glycosylation processes in the body.
Uniqueness of alpha-D-Glucose monohydrate
This compound is unique due to its rapid absorption and ability to quickly raise blood sugar levels. This makes it particularly useful in medical settings for treating hypoglycemia. Its dextrorotatory property also distinguishes it from other sugars, as it rotates plane-polarized light to the right .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSWKAZFASRNG-WNFIKIDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881263 | |
Record name | alpha-D-Glucose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14431-43-7 | |
Record name | α-D-Glucose monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14431-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrose [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014431437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Glucose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Glucopyranose, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-D-GLUCOPYRANOSE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L3WC4P6GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can oral dextrose provide pain relief in neonates undergoing painful procedures?
A1: Studies suggest that oral dextrose administration can effectively reduce pain scores and crying time in neonates undergoing venipuncture. [, ] This effect is thought to be related to the activation of sweet taste receptors, which can modulate pain perception.
Q2: How does adding dextrose to parenteral nutrition affect oxidative stress in newborn guinea pigs?
A2: Despite containing peroxides that can induce oxidative stress, parenteral multivitamin solutions supplemented with dextrose did not increase oxidative markers in the livers of newborn guinea pigs. [] This suggests a protective effect of the multivitamin components against the oxidative load. []
Q3: What is the molecular formula and weight of dextrose?
A3: Dextrose, also known as D-glucose, has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.
Q4: How does the presence of microorganisms affect the stability of dextrose solutions?
A4: Microbial contamination can lead to significant degradation of dextrose in solutions, with varying degradation rates depending on the type of microorganism. [] This degradation can be accompanied by changes in acidity and pH, highlighting the importance of maintaining strict aseptic procedures during the preparation and storage of dextrose solutions. []
Q5: What factors influence the solubility and dissolution rate of dextrose?
A5: The solubility and dissolution rate of dextrose are influenced by factors like temperature, pH, and the presence of other solutes. This can impact its bioavailability and efficacy in different applications.
Q6: What is the impact of different culture media compositions on the growth and sporulation of fungi?
A6: The composition of culture media, including carbon and nitrogen sources, can significantly affect the growth, sporulation, and metabolite production of fungi. For example, potato dextrose agar (PDA) often supports robust growth and sporulation in various fungal species. [, , , ]
Q7: Can food crop wastes be utilized for formulating culture media for fungi?
A7: Research indicates that food crop wastes, such as yam, sweet potato, carrot, and Irish potato peels, can be successfully incorporated into culture media to support the growth of soil fungi. [] This approach offers a sustainable alternative to conventional media while simultaneously addressing waste management concerns.
Q8: How does the choice of culture media affect the pathogenicity of entomopathogenic fungi like Metarhizium anisopliae?
A8: Studies have shown that the pathogenicity of M. anisopliae against insect pests can be influenced by the culture media used for its production. [] Specifically, conidia harvested from certain media, such as Sabouraud maltose yeast extract broth, potato dextrose broth, and coconut water, exhibited higher pathogenicity compared to those from other media or blastospores. []
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